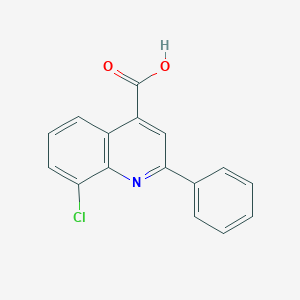

8-Chloro-2-phenylquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLIZJUNIWMBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322298 | |

| Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181048-56-6 | |

| Record name | 8-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and biological context of this compound (CAS No. 181048-56-6). This compound is a halogenated derivative of the 2-phenylquinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.

Core Physicochemical Properties

This compound is a solid organic compound. The introduction of a chlorine atom at the 8-position of the quinoline ring influences its electronic properties, lipophilicity, and metabolic stability, which can significantly impact its biological activity and pharmacokinetic profile. The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 181048-56-6 | [1][2][3] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [1] |

| Molecular Weight | 283.71 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 246 °C (in acetic acid) | [4] |

| Boiling Point | 484.9 ± 45.0 °C (Predicted) | [4] |

| Density | 1.373 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.10 ± 0.10 (Predicted) | [4] |

| Synonyms | 8-chloro-2-phenyl-cinchoninic acid | [4] |

Experimental Protocols: Synthesis of the Quinoline Scaffold

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved through multicomponent reactions such as the Doebner reaction or the Pfitzinger synthesis. These methods offer robust and versatile pathways to the core scaffold.

Doebner Reaction Protocol

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5] For the synthesis of the target compound, 2-chloroaniline would be used as the aniline component.

Reactants:

-

2-Chloroaniline

-

Benzaldehyde

-

Pyruvic Acid

-

Ethanol (Solvent)

-

Catalyst (e.g., Trifluoroacetic acid or a Lewis acid like BF₃·OEt₂)

Procedure:

-

A solution of 2-chloroaniline and benzaldehyde is prepared in a suitable solvent, such as ethanol or acetonitrile, in a round-bottom flask.

-

A catalytic amount of acid (e.g., BF₃·OEt₂) is added, and the mixture is stirred, typically with heating (e.g., 65-80°C), for approximately one hour to facilitate the formation of the Schiff base intermediate.[6][7]

-

Pyruvic acid, dissolved in the same solvent, is then added dropwise to the reaction mixture.

-

The mixture is heated under reflux for several hours (3 to 20 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6][7]

-

Upon completion, the reaction is cooled to room temperature, allowing the crude product to precipitate.

-

The crude solid is isolated by filtration and can be purified. A common purification method involves dissolving the product in an aqueous basic solution (e.g., NaHCO₃ or K₂CO₃), filtering to remove neutral impurities, and then re-precipitating the carboxylic acid by acidifying the filtrate.[6]

Caption: Generalized workflow for the Doebner synthesis.

Pfitzinger Synthesis Protocol

An alternative and widely used method is the Pfitzinger synthesis, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8] To synthesize the target compound, 7-chloroisatin would be the required starting material.

Reactants:

-

7-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Solvent (e.g., 20% aqueous Ethanol)

Procedure:

-

A strong base solution (e.g., 33% KOH in aqueous ethanol) is prepared in a round-bottom flask.[9]

-

7-Chloroisatin is added to the stirred basic solution. The base hydrolyzes the amide bond, opening the isatin ring to form a keto-acid intermediate in situ.[10][11]

-

Acetophenone is added to the reaction mixture.

-

The flask is equipped with a reflux condenser, and the mixture is heated to reflux (e.g., 80-90°C) for an extended period (18-36 hours).[10]

-

Reaction progress is monitored by TLC.

-

After completion, the mixture is cooled, and the solvent is typically removed under reduced pressure.

-

The residue is dissolved in water, and the aqueous solution is washed with a non-polar solvent like diethyl ether to remove unreacted acetophenone.[10]

-

The aqueous layer is cooled in an ice bath and carefully acidified with an acid (e.g., HCl or acetic acid) to a pH of 4-5, causing the final product to precipitate.[10]

-

The solid is collected by vacuum filtration, washed with cold water, and dried.

Biological Context and Potential Signaling Pathways

The 2-phenylquinoline-4-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutics, notably as inhibitors of histone deacetylases (HDACs).[12][13]

Mechanism of Action as an HDAC Inhibitor

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to the compaction of chromatin, making DNA less accessible to transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[14][15]

Inhibitors based on the 2-phenylquinoline-4-carboxylic acid structure act as "cap" groups that interact with residues at the rim of the HDAC active site.[12] By inhibiting HDAC activity, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.[14][16] While the specific activity of this compound is not detailed in the literature, derivatives with this core structure have shown significant HDAC inhibitory potential.[15]

Caption: Role of HDAC in gene expression and its inhibition.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 181048-56-6 [chemicalbook.com]

- 3. CAS NO. 181048-56-6 | this compound | C16H10ClNO2 [localpharmaguide.com]

- 4. This compound CAS#: 181048-56-6 [amp.chemicalbook.com]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 15. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, the 8-chloro-2-phenylquinoline-4-carboxylic acid framework has emerged as a promising area of research for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of a chloro group at the 8-position, a phenyl ring at the 2-position, and a carboxylic acid at the 4-position of the quinoline core provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making these derivatives attractive candidates for targeted drug design.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their close analogs. It is designed to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.

Synthesis of the this compound Scaffold

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction. A common synthetic route involves the condensation of an appropriately substituted aniline, an aromatic aldehyde, and pyruvic acid.[1] For the synthesis of the this compound core, 2-chloroaniline would serve as a key starting material.

A plausible synthetic pathway is outlined below:

Further derivatization can be achieved by modifying the carboxylic acid group, for instance, through amidation, to explore the structure-activity relationship (SAR) and optimize the biological profile of the lead compounds.[1]

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents, with a primary mechanism of action identified as the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[2]

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

By inhibiting HDACs, these quinoline derivatives can lead to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream effects of HDAC inhibition by these compounds include cell cycle arrest and the induction of apoptosis (programmed cell death).[3]

One study on 2-phenylquinoline-4-carboxylic acid derivatives showed that a lead compound, D28, induced cell cycle arrest at the G2/M phase and promoted apoptosis in K562 leukemia cells.[3] The apoptotic pathway is a critical target in cancer therapy, and its activation can be a key indicator of a compound's therapeutic potential.

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| D28 | K562 (Leukemia) | 1.02 | [2] |

| D28 | U266 (Myeloma) | 1.08 | [2] |

| D28 | U937 (Lymphoma) | 1.11 | [2] |

| D28 | MCF-7 (Breast Cancer) | 5.66 | [2] |

| D28 | A549 (Lung Cancer) | 2.83 | [2] |

| D28 | HepG2 (Liver Cancer) | 2.16 | [2] |

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-chloro-quinolone have shown promising activity against a variety of bacterial strains.[4]

Mechanism of Action

The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for 8-chloro-quinolone derivatives against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| E. coli ATCC8739 | >100 | [4] |

| S. aureus ATCC6538 | 12.5 | [4] |

| P. aeruginosa ATCC9027 | >100 | [4] |

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[5] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]

Mechanism of Action: NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain quinoline derivatives have been shown to inhibit this translocation, thereby dampening the inflammatory cascade.[6]

Quantitative Anti-inflammatory Data

While specific IC50 values for this compound derivatives in anti-inflammatory assays are limited in the literature, studies on other quinoline carboxylic acids have demonstrated their potential. For instance, certain quinoline-4-carboxylic acids have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[5]

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[8]

Protocol:

-

Animal Dosing: Administer the test compound or vehicle to different groups of rats.

-

Carrageenan Injection: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-defined mechanisms of action such as HDAC and NF-κB inhibition, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical class. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a comprehensive structure-activity relationship and to identify lead candidates with optimized efficacy and safety profiles for clinical development.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Probing the Enigmatic Mechanism of Action: A Technical Guide to 8-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-phenylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct, comprehensive studies on the precise mechanism of action of this compound are not extensively available in the public domain, a wealth of data from structurally analogous compounds allows for the formulation of a probable mechanistic framework. This technical guide synthesizes the existing knowledge on related 2-phenylquinoline-4-carboxylic acid and 8-halo-quinoline derivatives to postulate the likely biological targets and cellular effects of the title compound. The primary inferred mechanisms of action revolve around the inhibition of key enzymes involved in cancer and viral replication, leading to the induction of cell cycle arrest and apoptosis. This document provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, experimental protocols for relevant assays, and visual representations of the implicated signaling pathways.

Inferred Mechanisms of Action

Based on the biological activities of structurally similar quinoline derivatives, the mechanism of action for this compound is likely multifaceted, primarily centered on enzyme inhibition that leads to anticancer and antiviral effects.

Inhibition of Histone Deacetylases (HDACs)

Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of Histone Deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Inhibition of HDACs leads to hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells.

Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have shown selectivity for HDAC3.[1][2] The proposed mechanism involves the quinoline scaffold acting as a cap moiety that interacts with the hydrophobic surface of the enzyme's active site, while a linker and a zinc-binding group (in more complex derivatives) interact with the catalytic machinery.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid analogues are known potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and host cells infected with viruses. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This dual effect provides a basis for both anticancer and broad-spectrum antiviral activity, particularly against RNA viruses.[4]

Induction of Cell Cycle Arrest and Apoptosis

A downstream consequence of enzyme inhibition by quinoline derivatives is the induction of cell cycle arrest and apoptosis. Studies on related compounds have demonstrated an accumulation of cells in the G2/M phase of the cell cycle.[1][3] This is often followed by the activation of apoptotic pathways, providing a key mechanism for their anticancer effects.

Potential as an Antileishmanial Agent

In silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified N-myristoyltransferase (NMT) as a potential target for antileishmanial activity.[6][7] NMT is a crucial enzyme in Leishmania parasites, and its inhibition could represent a viable therapeutic strategy.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data (IC50 values) for various 2-phenylquinoline-4-carboxylic acid derivatives against different cancer cell lines and enzymes. This data provides a reference for the potential potency of this compound.

Table 1: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| D28 (HDAC3 inhibitor) | K562 | 1.02 | [2] |

| D28 (HDAC3 inhibitor) | Hela | 1.08 | [2] |

| D28 (HDAC3 inhibitor) | A549 | 5.66 | [2] |

| o-chloro substituted 8-hydroxyquinoline | A-549 | 5.6 | [8] |

Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 6-fluoro-2-(...)-quinoline-4-carboxylic acid (C44) | Human DHODH | 1 | [4] |

| D28 (HDAC Inhibitor) | HDAC3 | 24,450 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of quinoline carboxylic acid derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

In Vitro HDAC Enzyme Inhibition Assay

-

Assay Principle: A fluorogenic HDAC substrate is used, which upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent molecule.

-

Reaction Setup: The reaction is typically performed in a 96-well plate containing the HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate in an assay buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Development: The developer solution is added to stop the enzymatic reaction and initiate the fluorescence signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the inferred signaling pathways and experimental workflows.

Inferred Anticancer Signaling Pathway

Caption: Inferred anticancer mechanism of this compound.

Experimental Workflow for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer activity of the compound.

Conclusion and Future Directions

While a definitive mechanism of action for this compound remains to be elucidated through direct experimental evidence, the available data on analogous compounds provides a strong foundation for inferring its biological activity. The most probable mechanisms involve the inhibition of key enzymes such as HDACs and DHODH, leading to anticancer and antiviral effects through the induction of cell cycle arrest and apoptosis.

Future research should focus on validating these inferred mechanisms for this compound specifically. This would involve comprehensive enzyme inhibition profiling, detailed cell-based assays to confirm its effects on cell cycle and apoptosis, and in vivo studies to assess its therapeutic potential. Such investigations will be crucial for the further development of this and related compounds as potential therapeutic agents.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 8-Chloro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-phenylquinoline-4-carboxylic acid is a synthetic compound of interest within pharmaceutical research and development, belonging to the quinoline carboxylic acid class of molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of its parent scaffold, 2-phenylquinoline-4-carboxylic acid. Furthermore, this document outlines detailed experimental protocols for rigorously determining these critical parameters, adhering to the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively characterize this molecule for further development.

Introduction: The Physicochemical Profile of Quinolines

Quinoline derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The core structure of this compound, a substituted 2-phenylquinoline-4-carboxylic acid, suggests specific physicochemical traits that will govern its behavior in various experimental and physiological settings.

The presence of the bulky, aromatic phenyl and quinoline rings contributes to a significant hydrophobic character. Conversely, the carboxylic acid moiety introduces a polar, ionizable group, rendering its aqueous solubility highly dependent on pH. At acidic pH, the carboxylic acid will be protonated and less soluble, while in neutral to basic conditions, it will deprotonate to form a more soluble carboxylate salt. The chlorine atom at the 8-position is expected to further increase the compound's lipophilicity.

Given these structural features, this compound is anticipated to exhibit limited solubility in aqueous media at physiological pH and in non-polar organic solvents. Higher solubility is expected in polar aprotic solvents and aqueous solutions with adjusted pH.

Solubility Determination: Methodologies and Data Presentation

Accurate assessment of solubility is crucial for formulation development, bioavailability, and in vitro assay design. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.

Experimental Protocols

2.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility, often used in early-stage drug discovery.

-

Objective: To determine the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous buffer.

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader to detect precipitation.

-

The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

-

2.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the solubility of a compound at equilibrium.

-

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, etc.).

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, allow the undissolved solid to settle.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation

The quantitative solubility data should be organized into clear tables for easy comparison.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |

|---|---|---|---|

| Phosphate-Buffered Saline | 7.4 | 25 | Data to be determined |

| Acetate Buffer | 4.5 | 25 | Data to be determined |

| Borate Buffer | 9.0 | 25 | Data to be determined |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) |

|---|---|---|

| Water | 25 | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined |

| 0.1 N NaOH | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |

Stability Assessment: Protocols and Data Interpretation

Stability testing is essential to understand the degradation pathways and establish the shelf-life of a drug candidate. Forced degradation studies are performed under stressed conditions to accelerate degradation and identify potential degradation products.

Experimental Protocols

3.1.1. Forced Degradation Studies

These studies expose the compound to various stress conditions as mandated by ICH guidelines.[1]

-

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

-

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the drug solution in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at an elevated temperature (e.g., 60°C).

-

Oxidative Stability: Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Stability: Expose the solid drug substance and a solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

Photostability: Expose the solid drug substance and a solution to a specified intensity of UV and visible light, as per ICH Q1B guidelines.[2][3] A dark control should be run in parallel.

-

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

|---|---|---|---|---|

| 0.1 N HCl | e.g., 24h | 60 | Data to be determined | Data to be determined |

| 0.1 N NaOH | e.g., 24h | 60 | Data to be determined | Data to be determined |

| Water | e.g., 24h | 60 | Data to be determined | Data to be determined |

| 3% H₂O₂ | e.g., 24h | RT | Data to be determined | Data to be determined |

| Heat (Solid) | e.g., 48h | 80 | Data to be determined | Data to be determined |

| Heat (Solution) | e.g., 48h | 80 | Data to be determined | Data to be determined |

| Light (ICH Q1B) | per guideline | RT | Data to be determined | Data to be determined |

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Caption: Workflow for forced degradation stability studies.

Conclusion

While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its comprehensive physicochemical characterization. By following the detailed protocols for solubility and stability testing, researchers can generate the critical data necessary to inform formulation strategies, predict in vivo behavior, and ultimately, determine the viability of this compound as a drug candidate. The structured approach to data presentation and the visual workflows provided herein are designed to facilitate a thorough and efficient evaluation process.

References

A Technical Deep-Dive into 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of 2-phenylquinoline-4-carboxylic acid derivatives as a promising class of histone deacetylase (HDAC) inhibitors. The inhibition of HDACs has emerged as a significant strategy in anticancer drug development, and this particular chemical scaffold has shown potential for developing selective and potent therapeutic agents. This document provides a comprehensive overview of the synthesis, mechanism of action, and cellular effects of these compounds, with a focus on presenting clear, actionable data and experimental methodologies.

Introduction to HDAC Inhibition and the Quinoline Scaffold

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1][2] The aberrant activity and overexpression of certain HDAC isoforms are closely linked to the development and progression of various cancers.[1][2] Consequently, HDAC inhibitors have been actively pursued as anticancer therapeutics.

The general structure of an HDAC inhibitor typically consists of three key components: a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site. The 2-phenylquinoline-4-carboxylic acid moiety serves as a novel cap group in a recently developed series of HDAC inhibitors.[1][2][3][4] This large, aromatic structure is designed to form strong hydrophobic interactions with residues at the entrance of the HDAC active site.[1][2] By modifying this cap group and the linker, as well as the zinc-binding group, researchers have synthesized a library of compounds with varying potencies and selectivities.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is achieved through the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Reaction

The general synthetic route starts with commercially available isatin, which is reacted with a substituted acetophenone to yield the corresponding 2-substituted phenylquinoline-4-carboxylic acid intermediate.[4]

-

Starting Materials: Isatin and a substituted acetophenone.

-

Reaction: The isatin is coupled with the substituted acetophenone.

-

Product: This reaction forms the core intermediates of the 2-substituted phenylquinoline-4-carboxylic acid.[4]

-

Further Steps: A phenylpiperazine group is typically introduced to act as a linker, connecting the quinoline core to the zinc-binding group (e.g., hydroxamic acid or hydrazide).[4]

In Vitro HDAC Inhibition

A series of thirty 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against various HDAC isoforms.[1][2][4] Among these, compound D28 emerged as a particularly interesting candidate due to its selective inhibition of HDAC3.[1][2][4][5]

Quantitative Data: HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| D28 | > 100 | > 100 | 24.45 | > 100 |

| D29 | > 100 | > 100 | 1.83 | > 100 |

| D30 | > 100 | > 100 | 1.76 | > 100 |

Data extracted from a study on 2-phenylquinoline-4-carboxylic acid derivatives.[1][2]

As the data indicates, compounds D29 and D30, which bear a hydrazide zinc-binding group, showed more potent HDAC3 inhibition than the hydroxamic acid-containing D28.[1][2] However, the improved enzyme inhibition did not translate to superior antiproliferative activity.

Experimental Protocol: In Vitro HDAC Activity Assay

The inhibitory activity of the synthesized compounds against HDAC1, 2, 3, and 6 was determined using a commercially available HDAC fluorometric assay kit.

-

Principle: The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate by the HDAC enzyme.

-

Procedure:

-

The recombinant human HDAC enzyme is incubated with the test compound at varying concentrations.

-

A fluorogenic substrate is added to the mixture.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Mechanisms of Action

Further investigations into the anticancer effects of these compounds were carried out using the K562 human leukemia cell line.[1][5] The studies focused on the ability of these compounds to induce cell cycle arrest and apoptosis.

Quantitative Data: Antiproliferative Activity

| Compound | K562 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |

| D28 | 2.05 | 4.63 | 1.86 | 3.54 |

| D29 | > 20 | > 20 | > 20 | > 20 |

| D30 | > 20 | > 20 | > 20 | > 20 |

Antiproliferative activity against various cancer cell lines.[1][2]

Interestingly, despite being a less potent HDAC3 inhibitor in enzymatic assays, compound D28 exhibited significantly greater antiproliferative activity across multiple cancer cell lines compared to the more potent enzymatic inhibitors D29 and D30.[1][2] This suggests that factors other than pure enzyme inhibition, such as cell permeability or off-target effects, may play a role in the cellular efficacy of these compounds.

Cell Cycle Arrest

Mechanistic studies revealed that compound D28 induces G2/M phase cell cycle arrest in K562 cells.[1][5] This is a common mechanism for HDAC inhibitors, as the acetylation of proteins involved in cell cycle progression is crucial for proper cell division.

Experimental Protocol: Cell Cycle Analysis

-

Cell Line: K562 cells.

-

Treatment: Cells are treated with the test compound (e.g., D28) at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Staining: The treated cells are harvested, washed, and fixed in cold 70% ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Induction of Apoptosis

In addition to cell cycle arrest, compound D28 was also found to promote apoptosis, or programmed cell death, in K562 cells.[1][5]

Experimental Protocol: Apoptosis Assay

-

Cell Line: K562 cells.

-

Treatment: Cells are treated with the test compound for a specified time.

-

Staining: The treated cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

-

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold represents a valuable starting point for the development of novel HDAC inhibitors. The research highlighted here demonstrates the potential to identify compounds with isoform selectivity, such as the HDAC3-selective inhibitor D28. The discrepancy between enzymatic inhibition and cellular antiproliferative activity underscores the complexity of drug action and the importance of comprehensive cell-based screening in the drug discovery process.

Future research in this area could focus on:

-

Optimizing the linker and zinc-binding group to improve both potency and cell permeability.

-

Further exploring the structure-activity relationship to enhance isoform selectivity.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds like D28 in animal models.

By leveraging the insights gained from this class of compounds, the development of more effective and less toxic epigenetic therapies for cancer and other diseases may be realized.

References

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antibacterial Potential of 8-Chloro-2-phenylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective antibacterial spectrum of 8-Chloro-2-phenylquinoline-4-carboxylic acid. While direct experimental data on this specific compound is not publicly available, this document provides a comprehensive overview of the known antibacterial activities of structurally similar compounds, namely 2-phenyl-quinoline-4-carboxylic acid and 8-hydroxyquinoline derivatives. This information serves as a valuable starting point for researchers investigating the potential of novel quinoline-based antimicrobials. Furthermore, this guide outlines detailed experimental protocols for determining the antibacterial spectrum of a new chemical entity and presents visual workflows to guide laboratory investigations.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Quinoline and its derivatives have long been recognized for their diverse pharmacological activities, including antibacterial properties. The core structure of this compound combines key pharmacophores that suggest potential antibacterial efficacy. This guide explores this potential by examining the established activities of its close analogs.

Antibacterial Spectrum of Structurally Related Compounds

While specific minimum inhibitory concentration (MIC) data for this compound is not available in the public domain, studies on analogous compounds provide insights into its potential antibacterial profile.

2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Research into derivatives of 2-phenyl-quinoline-4-carboxylic acid has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on a series of these derivatives revealed promising results, with some compounds exhibiting significant inhibitory effects.[1][2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of select 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [1][2][3][4]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 5a4 | Staphylococcus aureus | 64 |

| 5a7 | Escherichia coli | 128 |

Note: The above data is for derivatives of 2-phenyl-quinoline-4-carboxylic acid and not this compound itself.

8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. A study on a new 8-hydroxyquinoline derivative, designated PH176, demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

Table 2: MIC50 and MIC90 of 8-Hydroxyquinoline Derivative (PH176) against MRSA [5]

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| PH176 | 16 | 32 |

Note: This data is for an 8-hydroxyquinoline derivative and not this compound.

Experimental Protocols for Antibacterial Spectrum Determination

To ascertain the specific antibacterial activity of this compound, a series of standardized in vitro assays should be conducted.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, the positive control, and the negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing the antibacterial spectrum of a novel compound.

Caption: Workflow for MIC and MBC Determination.

Potential Signaling Pathways

While the precise mechanism of action for this compound is unknown, quinoline-based antibacterials are known to target various bacterial signaling pathways. A primary target for many quinolones is the bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.

Caption: Putative Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

While direct experimental evidence for the antibacterial activity of this compound is currently lacking, the data from structurally related compounds suggest that it is a promising candidate for further investigation. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate its antibacterial spectrum and potential as a novel therapeutic agent. Future studies should focus on determining the MIC and MBC values against a broad panel of clinically relevant bacteria, elucidating its mechanism of action, and assessing its in vivo efficacy and safety profile.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of 8-Chloro-2-phenylquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects. This technical guide focuses on the antitumor properties of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its analogs, providing a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. While direct extensive research on this compound is emerging, this document compiles and analyzes data from closely related 2-phenylquinoline-4-carboxylic acid derivatives to build a strong case for its therapeutic potential. The primary mechanisms of action for this class of compounds involve the inhibition of key enzymes such as histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based anticancer agents.

Introduction to Quinoline-4-Carboxylic Acids in Oncology

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its derivatives have been extensively investigated for their anticancer properties, exhibiting efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of their pharmacological profiles.[3]

Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have shown significant promise as anticancer agents.[4] Their proposed mechanisms of action are diverse and include the inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and interference with topoisomerase and various kinases.[1][4] The introduction of a chlorine atom at the 8-position and a phenyl group at the 2-position of the quinoline-4-carboxylic acid core is anticipated to modulate the compound's lipophilicity and electronic properties, potentially enhancing its antitumor activity and target specificity.

Quantitative Antitumor Activity

The antitumor efficacy of 2-phenylquinoline-4-carboxylic acid derivatives has been quantified in numerous studies. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected analogs, providing a comparative benchmark for future studies on this compound.

Table 1: In Vitro Antiproliferative Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| D28 | K562 (Leukemia) | 1.02 | [5] |

| U266 (Myeloma) | 1.08 | [5] | |

| U937 (Lymphoma) | 1.11 | [5] | |

| MCF-7 (Breast) | 5.66 | [5] | |

| Fadu (Head and Neck) | 3.22 | [5] | |

| MDA-MB-231 (Breast) | 4.15 | [5] | |

| MDA-MB-468 (Breast) | 2.89 | [5] | |

| A549 (Lung) | 2.83 | [5] | |

| A2780 (Ovarian) | 3.86 | [5] | |

| HepG2 (Liver) | 2.16 | [5] | |

| o-chloro substituted derivative | A-549 (Lung) | 5.6 | [6] |

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | HDAC Isoform | IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | [5] |

| D29 | HDAC1 | 32.59 | [5] |

| HDAC2 | 183.5 | [5] | |

| HDAC3 | 0.477 | [5] | |

| HDAC6 | >1000 | [5] |

Mechanism of Action and Signaling Pathways

The primary antitumor mechanism for many 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[5]

By inhibiting HDACs, particularly HDAC3, these quinoline derivatives promote the hyperacetylation of histones, resulting in a more relaxed chromatin structure.[5] This, in turn, allows for the re-expression of silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.[5][7]

Signaling Pathway Diagram: HDAC Inhibition

The following diagram illustrates the signaling pathway initiated by the inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives.

Caption: Inhibition of HDAC by 2-phenylquinoline-4-carboxylic acid derivatives.

Cell Cycle Arrest and Apoptosis

Consistent with HDAC inhibition, studies have shown that potent 2-phenylquinoline-4-carboxylic acid derivatives can induce cell cycle arrest, predominantly in the G2/M phase.[5] This is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[5] The pro-apoptotic effects are mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Experimental Protocols

The evaluation of the antitumor properties of this compound would involve a series of well-established in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a common and effective method for the synthesis of 2-phenylquinoline-4-carboxylic acids.[4]

General Procedure:

-

Reaction Setup: Isatin is dissolved in a solution of potassium hydroxide.

-

Addition of Ketone: A solution of a substituted acetophenone (e.g., an acetophenone with a chlorine substituent to produce the 8-chloro derivative) in ethanol is added slowly to the isatin solution.[4]

-

Reflux: The reaction mixture is heated at reflux for several hours.[4]

-

Work-up: The solvent is removed, and the residue is dissolved in water. The pH is adjusted to 5-6 with hydrochloric acid to precipitate the crude product.[4]

-

Purification: The product is collected by filtration and can be further purified by recrystallization.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[3]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.[3]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[3]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[3]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis Assay

Apoptosis can be detected using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.

Protocol:

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the antitumor properties of a novel compound and the logical relationship in a typical drug discovery cascade.

General Experimental Workflow for Anticancer Drug Screening

Caption: General workflow for anticancer drug screening.

Logical Flow for Target-Based Drug Discovery

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of 8-Chloro-2-phenylquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Quinoline-4-carboxylic acids represent a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Within this class, 2-phenylquinoline-4-carboxylic acid derivatives have garnered attention for their anti-inflammatory properties. This technical guide focuses on the anti-inflammatory effects of 8-Chloro-2-phenylquinoline-4-carboxylic acid and its analogs, providing a comprehensive overview of their mechanism of action, quantitative activity data, and relevant experimental protocols. While specific data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of closely related derivatives to inform future research and development.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of 2-phenylquinoline-4-carboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition: Many quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] The carboxylic acid moiety at the 4-position of the quinoline ring is a key pharmacophore for COX inhibition.[1]

NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of the active NF-κB dimer.[4]

Figure 1: Proposed mechanism of NF-κB inhibition by quinoline-4-carboxylic acid derivatives.

Quantitative Anti-Inflammatory Activity

Table 1: In Vitro Anti-Inflammatory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Assay | Cell Line/Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Analog 1 | COX-1 Inhibition | Human Recombinant | >100 | >513 | [5] |

| COX-2 Inhibition | Human Recombinant | 0.043 | [5] | ||

| Analog 2 | COX-1 Inhibition | Ovine | 10.8 | 179.9 | |

| COX-2 Inhibition | Ovine | 0.06 | |||

| Celecoxib | COX-1 Inhibition | Human Recombinant | 24.3 | 405 | [5] |

| COX-2 Inhibition | Human Recombinant | 0.06 | [5] | ||

| Indomethacin | LPS-induced NO Production | RAW 264.7 | Appreciable | N/A |

Table 2: In Vivo Anti-Inflammatory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound ID | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |

| Analog 3 | Carrageenan-induced paw edema (Rat) | 25 mg/kg | Oral | Potent anti-inflammatory activity | [4] |

| Analog 4 | Carrageenan-induced paw edema (Rat) | 50 mg/kg | Oral | Anti-inflammatory action | [4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel anti-inflammatory agents. The following are generalized protocols for the synthesis and key anti-inflammatory assays relevant to this compound derivatives.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Doebner Reaction)

The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids.[1]

Materials:

-

Aniline (or substituted aniline, e.g., 2-chloroaniline)

-

Benzaldehyde (or substituted benzaldehyde)

-

Pyruvic acid

-

Ethanol or Glacial Acetic Acid (solvent)

-

Trifluoroacetic acid (catalyst, optional)

Procedure:

-

A mixture of aniline (1 equivalent), benzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol).

-

A catalytic amount of trifluoroacetic acid can be added to facilitate the reaction.

-

The reaction mixture is refluxed for a specified period (typically several hours) and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.

Figure 2: General workflow for the synthesis of 2-phenylquinoline-4-carboxylic acids via the Doebner reaction.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production.

Procedure:

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is incubated for a specific time at 37°C.

-

The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated from the dose-response curves.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[4]

Principle: Injection of carrageenan into the sub-plantar tissue of a rat's paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.

Procedure:

-

Animals (typically Wistar rats) are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory effects of this compound is currently sparse, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives shows significant promise as a scaffold for the development of novel anti-inflammatory agents. Their dual mechanism of action, involving both COX inhibition and NF-κB pathway modulation, presents a compelling rationale for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Key areas for exploration include:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To understand the impact of substitutions at various positions of the quinoline and phenyl rings on anti-inflammatory potency and COX-2 selectivity.

-

In-depth mechanistic studies: To elucidate the precise molecular targets within the NF-κB and other inflammatory signaling pathways.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a potential new class of anti-inflammatory therapeutics.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

CAS number and chemical structure of 8-Chloro-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloro-2-phenylquinoline-4-carboxylic acid, including its chemical identity, structural information, and likely synthetic route. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles relevant information from closely related analogues to provide a valuable resource for research and development.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. The quinoline ring system is a key pharmacophore in numerous biologically active compounds. The presence of a phenyl group at the 2-position, a carboxylic acid at the 4-position, and a chlorine atom at the 8-position defines its unique chemical characteristics and potential for biological activity.

| Property | Value | Source |

| CAS Number | 181048-56-6 | [1][2][3][][5] |

| Molecular Formula | C₁₆H₁₀ClNO₂ | [3] |

| IUPAC Name | This compound | |

| Molecular Weight | 283.71 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| InChI Key | GTLIZJUNIWMBJO-UHFFFAOYSA-N |

Chemical Structure

The chemical structure of this compound is characterized by a quinoline core. A phenyl substituent is attached at the C2 position, a carboxylic acid group at the C4 position, and a chlorine atom at the C8 position.

Synthesis

For the synthesis of this compound, the likely starting materials would be 8-chloroisatin and acetophenone.

The following is a generalized protocol for the Pfitzinger synthesis of a 2-phenylquinoline-4-carboxylic acid derivative and should be adapted and optimized for the specific synthesis of the 8-chloro analog.

Materials and Reagents:

-

8-Chloroisatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution (e.g., 33% w/v). This process is exothermic and should be done with care.

-

Isatin Ring Opening: To the stirred basic solution, add 8-chloroisatin. The mixture is typically stirred at room temperature for a period to facilitate the ring opening of the isatin to form the potassium salt of the corresponding isatinic acid.

-

Addition of the Carbonyl Compound: Slowly add a stoichiometric equivalent of acetophenone to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically refluxed for several hours (e.g., 12-24 hours).[6][10] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in water.

-